Home > Products > Building Blocks P2422 > 4-Hydroxytamoxifen
4-Hydroxytamoxifen - 68392-35-8

4-Hydroxytamoxifen

Catalog Number: EVT-288082
CAS Number: 68392-35-8
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxytamoxifen is a major active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer research and treatment. [] It exhibits potent antiestrogenic activity, binding to estrogen receptors with higher affinity than its parent compound. [, ] While primarily recognized for its role in cancer research, 4-hydroxytamoxifen has found diverse applications in studying cellular processes, receptor biology, and pharmacological mechanisms.

Future Directions
  • Development of improved SERMs: Identifying novel 4-hydroxytamoxifen derivatives with enhanced tissue selectivity and reduced off-target effects for safer and more effective breast cancer treatments. [, , ]
  • Understanding mechanisms of tamoxifen resistance: Investigating the molecular pathways that contribute to tamoxifen resistance, with the goal of developing strategies to overcome it and enhance therapeutic efficacy. [, , ]
  • Exploring alternative therapeutic applications: Investigating the potential of 4-hydroxytamoxifen for treating other diseases, such as atherosclerosis, where its anti-inflammatory and antiproliferative effects could be beneficial. []
  • Improving bioavailability and delivery: Developing novel formulations or prodrug strategies to enhance the solubility and bioavailability of 4-hydroxytamoxifen for improved therapeutic outcomes. [, ]
Overview

4-Hydroxytamoxifen is a significant metabolite of tamoxifen, a widely used medication in the treatment of estrogen receptor-positive breast cancer. This compound acts as a selective estrogen receptor modulator, influencing estrogen signaling pathways in various tissues. Its therapeutic efficacy and safety profile make it an essential subject of research in oncology and pharmacology.

Source

4-Hydroxytamoxifen is synthesized from tamoxifen through metabolic processes primarily involving cytochrome P450 enzymes. It can also be synthesized in the laboratory for research purposes.

Classification

4-Hydroxytamoxifen is classified under the category of selective estrogen receptor modulators. It exhibits both agonistic and antagonistic properties depending on the target tissue, making it a versatile compound in cancer therapy.

Synthesis Analysis

Methods

The synthesis of 4-hydroxytamoxifen can be achieved through various chemical reactions, including:

  • McMurry Reaction: This method utilizes 4,4'-dihydroxybenzophenone and appropriate carbonyl compounds to produce 4-hydroxytamoxifen analogues. The reaction conditions typically involve zinc dust and titanium chloride as reducing agents, which facilitate the formation of olefins from carbonyl precursors .
  • Biotransformation: In biological systems, tamoxifen is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4) into 4-hydroxytamoxifen, which is then conjugated to glucuronides by UDP-glucuronosyltransferases (UGTs), primarily UGT1A4 .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized products .

Molecular Structure Analysis

Structure

The chemical structure of 4-hydroxytamoxifen features a hydroxyl group attached to a phenolic ring, which is critical for its biological activity. The molecular formula is C26H29NO, with a molecular weight of approximately 399.52 g/mol.

Data

  • Molecular Formula: C26H29NO
  • Molecular Weight: 399.52 g/mol
  • IUPAC Name: (Z)-1-[4-(1,2-diphenylbut-1-enyl)phenoxy]-2-(dimethylamino)ethanol
Chemical Reactions Analysis

Reactions

4-Hydroxytamoxifen participates in several chemical reactions, including:

  • Glucuronidation: This process involves the conjugation of 4-hydroxytamoxifen with glucuronic acid, enhancing its solubility and facilitating excretion. The enzyme UGT1A4 plays a crucial role in this reaction, with polymorphisms affecting glucuronidation rates .
  • Oxidation: Under certain conditions, 4-hydroxytamoxifen can undergo oxidation to form reactive intermediates that may contribute to its cytotoxic effects against cancer cells .

Technical Details

The kinetics of these reactions can be influenced by various factors, including enzyme expression levels and the presence of other substrates or inhibitors.

Mechanism of Action

Process

The mechanism of action of 4-hydroxytamoxifen involves its binding to estrogen receptors, leading to modulation of gene expression related to cell growth and proliferation:

  • Estrogen Receptor Binding: 4-Hydroxytamoxifen binds competitively to estrogen receptors in breast tissue, inhibiting the proliferative effects of estrogen on breast cancer cells .
  • Transcriptional Regulation: Upon binding, it alters the conformation of the receptor complex, leading to changes in transcriptional activity that suppresses tumor growth while potentially activating estrogenic effects in other tissues such as bone .

Data

Studies indicate that 4-hydroxytamoxifen has a higher affinity for estrogen receptors compared to tamoxifen itself, making it more effective in certain contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

4-Hydroxytamoxifen is primarily used in:

  • Breast Cancer Treatment: As an active metabolite of tamoxifen, it plays a crucial role in managing hormone receptor-positive breast cancer.
  • Research Studies: It serves as a model compound for studying estrogen receptor biology and developing new selective estrogen receptor modulators with improved efficacy or reduced side effects .
  • Drug Development: Ongoing research aims to synthesize novel analogues of 4-hydroxytamoxifen that may exhibit enhanced biological activity or reduced toxicity profiles compared to existing therapies .

This comprehensive analysis highlights the significance of 4-hydroxytamoxifen in both clinical applications and ongoing research efforts aimed at improving cancer therapies.

Introduction to 4-Hydroxytamoxifen in Breast Cancer Therapeutics

Role of 4-OHT as a Primary Active Metabolite of Tamoxifen

Tamoxifen, a cornerstone in estrogen receptor-positive (ER+) breast cancer therapy, functions predominantly as a prodrug. Its bioactivation generates metabolites with enhanced therapeutic properties, most notably 4-Hydroxytamoxifen (4-OHT). This metabolite is formed primarily via cytochrome P450 (CYP)-mediated oxidation, with CYP2D6 and CYP3A4/5 playing key roles in its biosynthesis. 4-OHT exhibits a 30- to 100-fold greater affinity for estrogen receptors (ERα and ERβ) than the parent drug, with dissociation constants (Kd) comparable to endogenous estradiol [1] . This high binding potency directly translates to superior antagonistic activity in breast tissue, where 4-OHT competitively inhibits estradiol-driven proliferation.

Table 1: Key Pharmacological Properties of 4-Hydroxytamoxifen

PropertyValue/CharacteristicSignificance
ERα Binding Affinity (Kd)0.1-0.2 nM~100-fold greater than tamoxifen; comparable to estradiol
Primary Metabolic EnzymesCYP2D6, CYP3A4/5Subject to pharmacogenetic variability
Plasma Half-life~14 hoursShorter than endoxifen (~40 hours)
Steady-State Concentration1.04-2.25 ng/mL (20 mg/day tamoxifen)Lower than endoxifen (7.10-14.5 ng/mL)
Apoptosis InductionCaspase-dependent (via caspase-3/7 activation)Confirmed in MCF-7 and T47D cell lines

Mechanisms of Anticancer Activity

4-OHT exerts its anticancer effects through multiple interconnected pathways:

  • ER Antagonism: Blocks estrogen-dependent gene transcription in breast tissue by inducing conformational changes in the ER-coactivator complex [1] [5].
  • Apoptosis Induction: Activates caspases (caspase-3/7) in a time- and dose-dependent manner in ER+ breast cancer cell lines (MCF-7, T47D). Pretreatment with the pan-caspase inhibitor z-VAD-fmk abolishes this effect, confirming caspase dependency [1].
  • Transcriptional Modulation: Regulates >2,400 genes in MCF-7 cells, 74.4% of which overlap with estradiol-responsive genes, effectively reversing proliferative signatures [5].

Metabolic Pathways and Variability

The formation of 4-OHT is highly variable due to:

  • CYP2D6 Polymorphisms: Null alleles significantly reduce 4-OHT production, correlating with poorer clinical outcomes [2] .
  • Analytical Challenges: Early LC-MS/MS methods overestimated 4-OHT concentrations by 2-3 fold due to inadequate separation from isomers (e.g., N-desmethyl-3-hydroxytamoxifen). Modern selective methods reveal lower steady-state plasma levels (median: 1.04 ng/mL) [2].
  • Limited Correlation with Lipids: Plasma concentrations of 4-OHT show no significant association with triglycerides, total cholesterol, or LDL-C, suggesting lipoprotein binding minimally influences bioavailability [7].

Chemical Stability Considerations

4-OHT exists as E (trans) and Z (cis) isomers that interconvert in solution. The Z-isomer is therapeutically active, but equilibration to a stable 1:1 Z:E ratio occurs in physiological conditions. Antioxidants and low-temperature storage mitigate isomerization, which can affect potency [9].

Comparative Pharmacodynamic Significance Relative to Endoxifen

Table 2: Comparative Analysis of 4-OHT and Endoxifen

Parameter4-Hydroxytamoxifen (4-OHT)Endoxifen
Primary Formation EnzymeCYP2D6CYP2D6 (from N-desmethyltamoxifen)
ER Binding Potency30-100× tamoxifenSimilar to 4-OHT
Plasma Concentration1.04-2.25 ng/mL7.10-14.5 ng/mL (higher than 4-OHT)
Aromatase InhibitionNot significantPotent inhibition
Gene Expression Impact2,444 genes regulated in MCF-7 cells (74.4% E2-sensitive)2,390 genes regulated (73.3% E2-sensitive; R²=0.99 vs 4-OHT)
Boron-Based Prodrug TargetYes (converted to 4-OHT via H₂O₂ oxidation)No

Equipotent Antagonism with Divergent Pharmacokinetics

Despite structural similarities, key differences exist:

  • Receptor Binding: Both metabolites exhibit near-identical ERα binding affinities (IC₅₀: ~0.03 μM) and suppress estradiol-induced proliferation in MCF-7 cells at comparable IC₅₀ values (4-OHT: 0.029 μM; endoxifen: ~0.03 μM) [5].
  • Transcriptional Profiles: Global gene expression analyses (Affymetrix U133A arrays) reveal a 99% correlation (R²=0.99) in fold-changes of 1,365 estradiol-sensitive genes regulated by both metabolites, indicating overlapping transcriptomic impacts [5].
  • Concentration Disparities: Endoxifen achieves 3-7× higher steady-state plasma concentrations than 4-OHT due to slower clearance, potentially enhancing tissue exposure [2] [7].

Therapeutic Implications of Metabolic Interdependence

The pharmacodynamic relationship extends beyond direct effects:

  • Complementary Roles: 4-OHT serves as a precursor to endoxifen via CYP3A4-mediated demethylation. This metabolic cascade ensures continuous generation of both active metabolites in wild-type CYP2D6 patients [2] .
  • Bypassing CYP2D6 Deficiencies: Boron-based bioisosteres of 4-OHT (e.g., boronic acid pinacol ester) convert to 4-OHT intracellularly via hydrogen peroxide oxidation. These prodrugs inhibit MCF-7 growth (IC₅₀: 0.0063–0.148 μM) independent of CYP2D6 status, offering a therapeutic alternative for poor metabolizers .
  • Aromatase Inhibition: Endoxifen uniquely inhibits aromatase, potentially broadening its anti-estrogenic effects beyond ER blockade—a feature absent in 4-OHT [2].

Properties

CAS Number

68392-35-8

Product Name

4-Hydroxytamoxifen

IUPAC Name

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3

InChI Key

TXUZVZSFRXZGTL-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

4'-hydroxytamoxifen
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
4-hydroxy-tamoxifen
4-hydroxytamoxifen
4-hydroxytamoxifen, (E)-isomer
4-hydroxytamoxifen, (Z)-isomer
4-monohydroxytamoxifen
4-OHT hydrotamoxifen
4OH-tamoxifen
afimoxifene
hydroxytamoxifen
ICI 79280
para-hydroxytamoxifen
phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.